Cas no 2228941-87-3 (1-{1-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylcyclopropyl}ethan-1-amine)

1-{1-1-(シクロプロピルメチル)-1H-1,2,3-トリアゾール-4-イルシクロプロピル}エタン-1-アミンは、複雑な環状構造を持つ有機化合物です。シクロプロピル基と1,2,3-トリアゾール環が組み合わさった特徴的な骨格を有し、高い分子剛性と立体選択性を示します。この化合物は医薬品中間体としての応用が期待され、特に標的タンパク質との特異的相互作用が可能な構造的特徴を備えています。アミン官能基の存在により、さらなる誘導体化や生体適合性の向上が可能です。また、シクロプロピル基の導入により代謝安定性が向上するという利点があります。

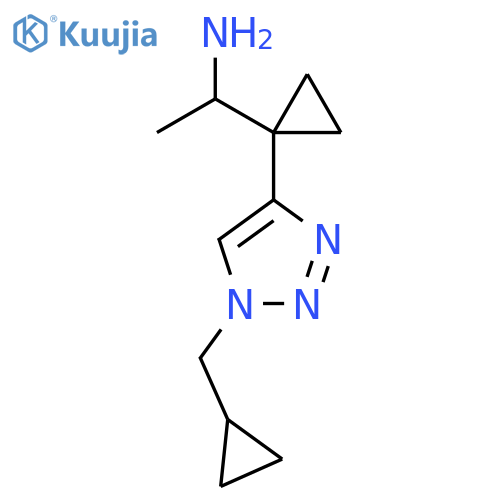

2228941-87-3 structure

商品名:1-{1-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylcyclopropyl}ethan-1-amine

1-{1-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylcyclopropyl}ethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-{1-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylcyclopropyl}ethan-1-amine

- EN300-1753789

- 2228941-87-3

- 1-{1-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]cyclopropyl}ethan-1-amine

-

- インチ: 1S/C11H18N4/c1-8(12)11(4-5-11)10-7-15(14-13-10)6-9-2-3-9/h7-9H,2-6,12H2,1H3

- InChIKey: GRWGOROHAAIAIJ-UHFFFAOYSA-N

- ほほえんだ: N1(C=C(C2(C(C)N)CC2)N=N1)CC1CC1

計算された属性

- せいみつぶんしりょう: 206.153146591g/mol

- どういたいしつりょう: 206.153146591g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 247

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 56.7Ų

1-{1-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylcyclopropyl}ethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1753789-2.5g |

1-{1-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]cyclopropyl}ethan-1-amine |

2228941-87-3 | 2.5g |

$3752.0 | 2023-09-20 | ||

| Enamine | EN300-1753789-0.1g |

1-{1-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]cyclopropyl}ethan-1-amine |

2228941-87-3 | 0.1g |

$1685.0 | 2023-09-20 | ||

| Enamine | EN300-1753789-1.0g |

1-{1-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]cyclopropyl}ethan-1-amine |

2228941-87-3 | 1g |

$1915.0 | 2023-06-03 | ||

| Enamine | EN300-1753789-5.0g |

1-{1-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]cyclopropyl}ethan-1-amine |

2228941-87-3 | 5g |

$5553.0 | 2023-06-03 | ||

| Enamine | EN300-1753789-0.25g |

1-{1-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]cyclopropyl}ethan-1-amine |

2228941-87-3 | 0.25g |

$1762.0 | 2023-09-20 | ||

| Enamine | EN300-1753789-0.5g |

1-{1-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]cyclopropyl}ethan-1-amine |

2228941-87-3 | 0.5g |

$1838.0 | 2023-09-20 | ||

| Enamine | EN300-1753789-10g |

1-{1-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]cyclopropyl}ethan-1-amine |

2228941-87-3 | 10g |

$8234.0 | 2023-09-20 | ||

| Enamine | EN300-1753789-10.0g |

1-{1-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]cyclopropyl}ethan-1-amine |

2228941-87-3 | 10g |

$8234.0 | 2023-06-03 | ||

| Enamine | EN300-1753789-0.05g |

1-{1-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]cyclopropyl}ethan-1-amine |

2228941-87-3 | 0.05g |

$1608.0 | 2023-09-20 | ||

| Enamine | EN300-1753789-1g |

1-{1-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]cyclopropyl}ethan-1-amine |

2228941-87-3 | 1g |

$1915.0 | 2023-09-20 |

1-{1-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylcyclopropyl}ethan-1-amine 関連文献

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

3. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

2228941-87-3 (1-{1-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylcyclopropyl}ethan-1-amine) 関連製品

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 68551-17-7(Isoalkanes, C10-13)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 124-83-4((1R,3S)-Camphoric Acid)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬